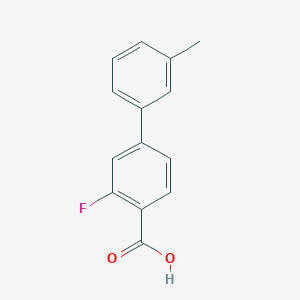

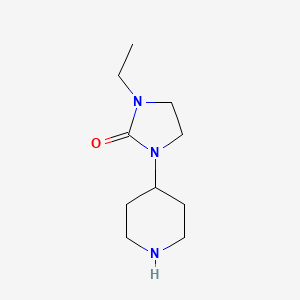

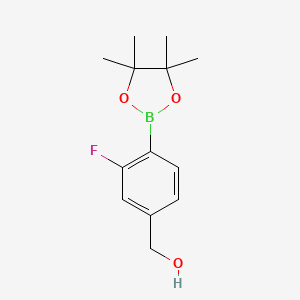

![molecular formula C6H8N4O2S2 B1440968 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide CAS No. 13807-05-1](/img/structure/B1440968.png)

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide

Descripción general

Descripción

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C6H8N4O2S2 and a molecular weight of 232.3 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide are not well-documented. The molecular weight is known to be 232.3 g/mol .Aplicaciones Científicas De Investigación

- Thiazole derivatives have been found to have diverse biological activities .

- They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- For example, aminothiazole derivatives, such as 4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole, have demonstrated antioxidant activity .

- The methods of application or experimental procedures vary widely depending on the specific application. For instance, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro or in vivo for their biological activity .

- The outcomes of these applications also vary. In the case of the antioxidant activity of aminothiazole derivatives, it was found that they could inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

- Thiazole derivatives have been used in the one-pot synthesis of 2-amino-4H-chromene derivatives .

- This synthesis was promoted by MNPs@Cu, an effective and reusable magnetic nanocatalyst .

- The reaction involved the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C .

- The procedure gave the desired products in high-to-excellent yields in short reaction times .

- A new substance has been applied for increasing the mechanical, thermo-oxidative, and hydrolytic resistance of lignocellulosic information carriers (papers) .

- This substance is made from 4-amino-2,2,6,6-tetramethylpiperidine or its mixture with a deacidifying agent consisting of an organometal or magnesium compound .

- The specific methods of application are not detailed in the source, but it likely involves treating the paper with the substance .

- The result is increased resistance of the paper to mechanical, thermo-oxidative, and hydrolytic damage .

Medicinal Chemistry

Chemical Synthesis

Paper Preservation

- Thiazole derivatives have been found to have antimicrobial and antiviral activities .

- For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .

- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, thiazole derivatives have been found to inhibit the growth of various bacteria and viruses .

- Thiazole derivatives have been found to have antitumor and cytotoxic activities .

- For example, Tiazofurin, a thiazole derivative, is used as an antineoplastic drug .

- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, thiazole derivatives have been found to inhibit the growth of various tumor cells .

- Thiazole derivatives have been used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- The methods of application or experimental procedures involve using thiazole derivatives in various chemical reactions to synthesize new compounds .

- The outcomes of these applications vary, but in general, thiazole derivatives have been found to be useful in the synthesis of a wide range of heterocyclic compounds .

Antimicrobial and Antiviral Activities

Antitumor and Cytotoxic Activities

Synthesis of Heterocyclic Compounds

- 4-Aminocoumarin derivatives, which are related to thiazole derivatives, have been found to have antiproliferative activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit the growth of various cells .

- 4-Aminocoumarin derivatives have been found to have antimycobacterial activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit the growth of various mycobacteria .

- 4-Aminocoumarin derivatives have been found to have antiplatelet activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit platelet aggregation .

- 4-Aminocoumarin derivatives have been found to have antiglycant activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit the formation of advanced glycation end products .

- 4-Aminocoumarin derivatives have been found to have enzyme inhibitory activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit various enzymes .

- 2-Aminothiophenes, which are related to thiazole derivatives, have been used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- The methods of application or experimental procedures involve using 2-aminothiophenes in various chemical reactions to synthesize new compounds .

- The outcomes of these applications vary, but in general, 2-aminothiophenes have been found to be useful in the synthesis of a wide range of heterocyclic compounds .

Antiproliferative Activities

Antimycobacterial Activities

Antiplatelet Activities

Antiglycant Activities

Enzyme Inhibitory Activities

Synthesis of Heterocyclic Compounds

Propiedades

IUPAC Name |

4-amino-2-(2-amino-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S2/c7-2(11)1-13-6-10-4(8)3(14-6)5(9)12/h1,8H2,(H2,7,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVNGDWHAQQJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SC1=NC(=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

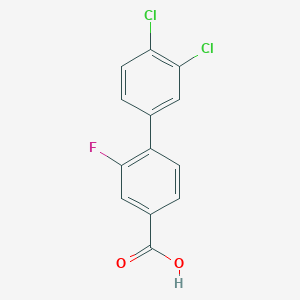

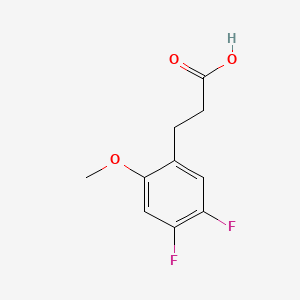

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)